D-Neopterin-13C5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

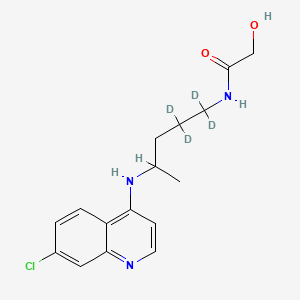

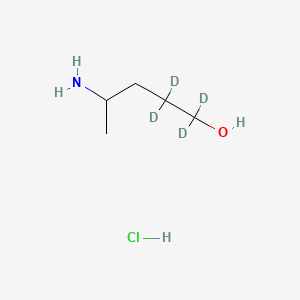

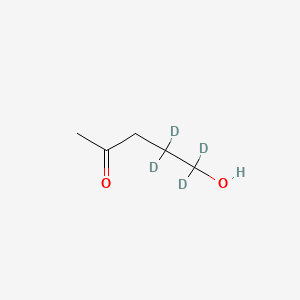

D-Neopterin-13C5 is a labeled precursor in the biosynthesis of Biopterin . It is a derivative of guanosine and a non-enzymatic product of 7,8-dihydroneopterin oxidation caused by free radicals which protect activated macrophages from oxidative stress . It has been used in scientific research as a biomarker for immune system activation .

Synthesis Analysis

To produce specific antibodies against neopterin for a rapid multi-biomarker-based diagnosis, a novel hapten derivative was synthesized and attached to carrier proteins .Molecular Structure Analysis

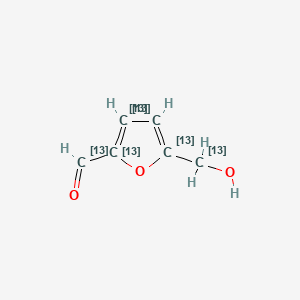

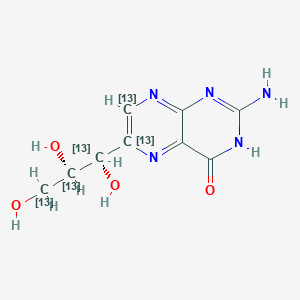

The molecular formula of D-Neopterin-13C5 is C413C5H11N5O4 . It is a catabolic product of guanosine triphosphate (GTM) and serves as a marker of cellular immune system activation .Chemical Reactions Analysis

Neopterin is a derivative of guanosine and is a non-enzymatic product of 7,8-dihydroneopterin oxidation caused by free radicals .Physical And Chemical Properties Analysis

The molecular weight of D-Neopterin-13C5 is 258.18 . More detailed physical and chemical properties may require specific experimental procedures to determine.Scientific Research Applications

Biomarker for Immune System Activation

D-Neopterin-13C5 serves as a biomarker for immune system activation. It is used to detect and monitor the activity of the immune system, particularly in response to interferon-gamma stimulation. This application is crucial in immunological research and clinical diagnostics to assess immune responses .

Investigating Metabolic Pathways

Researchers employ D-Neopterin-13C5 to investigate the metabolic pathways of neopterin and its derivatives. Understanding these pathways is essential for developing therapeutic strategies targeting diseases associated with altered pteridine metabolism .

Inflammation and Periodontal Diseases

D-Neopterin-13C5 is used in studies focusing on inflammation, especially in the context of periodontal inflammatory diseases. It helps in summarizing neopterin metabolism and its role in these conditions, providing insights into potential treatment approaches .

Cellular Immune Activity

This compound is associated with systemic adaptive immune activation. It is synthesized by monocyte-derived macrophages and dendritic cells, making it a reliable proxy to assess the rate of interferon-gamma production. This has implications for aging and related research .

Mechanism of Action

Target of Action

D-Neopterin-13C5, a labeled form of Neopterin , is primarily targeted towards the cellular immune system . Neopterin is a catabolic product of guanosine triphosphate (GTM) and serves as a marker of cellular immune system activation .

Mode of Action

The compound interacts with its targets by serving as a biomarker for the activation of the cellular immune system . This means that the presence of D-Neopterin-13C5 indicates that the cellular immune system has been activated.

Biochemical Pathways

D-Neopterin-13C5 is involved in the biosynthesis of Biopterin . It is a derivative of guanosine and is a non-enzymatic product of 7,8-dihydroneopterin oxidation caused by free radicals . These free radicals protect activated macrophages from oxidative stress .

Pharmacokinetics

It is known that the presence of deuterium in a compound can potentially affect its pharmacokinetics and metabolic spectrum .

Result of Action

The presence of D-Neopterin-13C5 in the body signifies the activation of the cellular immune system . This can be particularly useful in diagnosing and monitoring a wide spectrum of diseases and conditions that affect neopterin levels, including cardiovascular, bacterial, viral, and degenerative diseases, as well as malignant tumors .

Safety and Hazards

properties

IUPAC Name |

2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m0/s1/i1+1,2+1,3+1,4+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYVXCPAOLZOK-LKJLMIQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@H]([13CH2]O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137245734 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)